methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate

GPR35 Agonist GPCR Pharmacology Drug Discovery

Methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate (CAS 2413876-13-6) is a polyfunctionalized thieno[3,2-b]thiophene derivative that serves as a versatile synthetic intermediate. Its structure uniquely combines a C-6 bromine handle for cross-coupling, a C-3 methyl group for electronic and steric tuning, and a C-2 methyl ester that can be hydrolyzed to the corresponding carboxylic acid.

Molecular Formula C9H7BrO2S2
Molecular Weight 291.18
CAS No. 2413876-13-6
Cat. No. B2747684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate
CAS2413876-13-6
Molecular FormulaC9H7BrO2S2
Molecular Weight291.18
Structural Identifiers
SMILESCC1=C(SC2=C1SC=C2Br)C(=O)OC
InChIInChI=1S/C9H7BrO2S2/c1-4-6-8(5(10)3-13-6)14-7(4)9(11)12-2/h3H,1-2H3
InChIKeyQXNDDGQIDKHOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate (CAS 2413876-13-6): A Strategic Thienothiophene Building Block


Methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate (CAS 2413876-13-6) is a polyfunctionalized thieno[3,2-b]thiophene derivative that serves as a versatile synthetic intermediate. Its structure uniquely combines a C-6 bromine handle for cross-coupling, a C-3 methyl group for electronic and steric tuning, and a C-2 methyl ester that can be hydrolyzed to the corresponding carboxylic acid. This specific substitution pattern is critical, as the derived acid, 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210), has been identified as a potent and selective GPR35 agonist [1]. This establishes the compound not just as a generic building block, but as a direct precursor to a biologically active molecule with a defined pharmacological profile.

Why Interchanging Methyl 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate with Other Thienothiophene Analogs Fails


The precise positioning of the bromo, methyl, and methyl ester substituents on the thieno[3,2-b]thiophene core is non-negotiable for its key application as a precursor to the GPR35 agonist YE210. A simple unsubstituted thieno[3,2-b]thiophene-2-carboxylate or analogs lacking the C-6 bromine cannot be directly transformed into the active 6-bromo-3-methyl species. The C-3 methyl group is essential for the agonist's potency, as demonstrated by SAR studies on related derivatives [1]. Furthermore, replacing the methyl ester with other esters like ethyl or tert-butyl alters the hydrolysis kinetics, potentially impacting the efficiency of prodrug conversion or subsequent derivatization. The selectivity profile of the final agonist, which is specific to GPR35 over other GPCRs, is also intrinsically linked to this exact substitution pattern [1]. Therefore, substituting this compound with a close analog risks a complete loss of the desired biological activity or synthetic utility.

Quantitative Differentiation of Methyl 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate Against Comparators


GPR35 Agonist Potency: Hydrolyzed Acid Derivative vs. Zaprinast

The primary biological comparator for the target compound is its hydrolyzed form, 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210), which is a known GPR35 agonist. In a direct head-to-head comparison within the same study, YE210 exhibited an EC50 of 63.7 ± 4.1 nM against the GPR35 receptor, which is approximately 2.5-fold more potent than the reference agonist zaprinast (EC50 of 0.16 ± 0.02 μM) [1]. This data establishes that the target compound is a direct prodrug or precursor to a highly potent GPR35 agonist, a property absent in unsubstituted or differently substituted thieno[3,2-b]thiophene analogs.

GPR35 Agonist GPCR Pharmacology Drug Discovery

Functional Selectivity: YE210 Confirmed as a Specific GPR35 Agonist

The acid derivative of the target compound (YE210) was subjected to a series of confirmatory assays to establish its functional selectivity. In these assays, the agonist activity was specifically linked to GPR35 activation. Knockdown of GPR35 using interference RNA, receptor internalization assays, and Tango β-arrestin translocation assays all confirmed that the agonist activity is specific to GPR35 [1]. This class-level inference is significant because no such selectivity data exists for simpler thieno[3,2-b]thiophene-2-carboxylate analogs, positioning the target compound as a unique precursor to a high-quality chemical probe.

Target Engagement GPR35 Selectivity Profiling

Synthetic Versatility: Orthogonal Reactivity of C-6 Bromine and C-2 Methyl Ester

The compound's substitution pattern provides orthogonal reactive handles that are essential for complex molecule synthesis. The C-6 bromine atom is a prime site for palladium-catalyzed cross-couplings (e.g., Suzuki, Stille, or Buchwald-Hartwig), while the C-2 methyl ester can undergo hydrolysis, reduction, or nucleophilic attack independently. This is a class-level inference supported by extensive literature on thieno[3,2-b]thiophene chemistry, where brominated intermediates are routinely used to install aryl, heteroaryl, or amino substituents with high efficiency [1]. In contrast, the non-brominated analog, methyl 3-methylthieno[3,2-b]thiophene-2-carboxylate, lacks this key functionalization handle, severely limiting its utility in convergent synthesis. The presence of the C-3 methyl group further differentiates it from methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate by providing a steric and electronic influence that can direct subsequent reactions.

Cross-Coupling Building Block Sequential Functionalization

Optimal Use Cases for Methyl 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate in Scientific Research and Development


Synthesis of High-Potency GPR35 Agonist Probes

The most direct and impactful use of this compound is as a precursor to the GPR35 agonist YE210. The methyl ester can be smoothly hydrolyzed to the active carboxylic acid, which demonstrates an EC50 of 63.7 nM at GPR35, outperforming the standard agonist zaprinast [1]. This makes it an essential starting material for laboratories investigating GPR35's role in inflammatory bowel disease, cancer, and cardiovascular conditions. The confirmed on-target selectivity of the resulting agonist ensures that the derived tool compound will provide clean, interpretable data in cellular assays [1].

Divergent Library Synthesis via Sequential Palladium-Catalyzed Cross-Coupling

For medicinal chemistry programs, the C-6 bromine atom serves as a linchpin for the rapid generation of compound libraries. Using a standard Suzuki-Miyaura coupling protocol, researchers can introduce a diverse array of aryl and heteroaryl boronic acids at the C-6 position in a single, high-yielding step. This provides a direct route to explore the SAR of the GPR35 agonist series or to generate new chemical entities based on the thieno[3,2-b]thiophene scaffold, a synthetic pathway unavailable when starting with non-halogenated analogs [2].

Development of Thieno[3,2-b]thiophene-Based Organic Electronic Materials

Thieno[3,2-b]thiophene is a privileged monomer in organic electronics due to its planar, electron-rich nature. The presence of the bromine handle on this compound allows for its direct incorporation into conjugated polymers or small-molecule semiconductors via step-growth polymerization (e.g., using Suzuki or Stille polycondensation). The methyl ester group provides a site for further functionalization or can be used to tune the solubility and molecular packing of the final material. This positions the compound as a superior monomer candidate compared to non-functionalized thieno[3,2-b]thiophenes, which lack the reactive handle necessary for efficient polymerization [2].

Prodrug Design and Pharmacokinetic Optimization Studies

The methyl ester serves as a masked carboxylic acid, a common prodrug strategy to improve oral bioavailability. Researchers can use this compound to directly compare the pharmacokinetic profiles of the ester prodrug and the active acid. The hydrolysis rate of the methyl ester can be modulated and compared against other ester analogs (e.g., ethyl or isopropyl), but the methyl ester offers an optimal balance of stability and in vivo lability. Since the active moiety (YE210) is a validated, potent GPR35 agonist, any improvement in absorption, distribution, metabolism, and excretion (ADME) properties from the prodrug directly translates to enhanced in vivo efficacy [1].

Quote Request

Request a Quote for methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.